molecular formula C22H44O2 B12736255 Hexadecyl hexanoate CAS No. 14331-11-4

Hexadecyl hexanoate

Cat. No.: B12736255
CAS No.: 14331-11-4
M. Wt: 340.6 g/mol
InChI Key: SDPBXXCJVDQPIQ-UHFFFAOYSA-N
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Description

Hexadecyl hexanoate is a synthetic ester compound provided for Research Use Only. It is not intended for diagnostic, therapeutic, or consumer applications. This long-chain ester is structurally analogous to other cetylated fatty acids (CFAs) like cetyl palmitate and cetyl myristoleate, which are widely used in scientific studies for their potential bioactive properties . Cetyl palmitate, for instance, is a key component in formulating solid lipid nanoparticles (SLNs) for advanced drug delivery systems due to its biocompatibility and waxy nature . Researchers are exploring the mechanisms of such esters, with recent studies suggesting that certain CFAs may exhibit their effects by inhibiting enzymes like monoacylglycerol lipase (MAGL), potentially leading to increased levels of analgesic and anti-inflammatory endocannabinoids locally . This mechanism highlights their value as tools for investigating inflammatory and pain pathways in biological models. As an RUO product, this compound is an essential reagent for fundamental research, pharmaceutical development, and the creation of in-house assays, particularly where fully certified IVD products are not yet available . All research must be conducted in controlled laboratory settings by qualified personnel.

Properties

CAS No.

14331-11-4

Molecular Formula

C22H44O2

Molecular Weight

340.6 g/mol

IUPAC Name

hexadecyl hexanoate

InChI

InChI=1S/C22H44O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-19-21-24-22(23)20-18-6-4-2/h3-21H2,1-2H3

InChI Key

SDPBXXCJVDQPIQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)CCCCC

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

Hexadecyl hexanoate is primarily recognized for its role as a penetration enhancer in drug formulations. It has been shown to improve the skin permeability of various drugs, facilitating their absorption through the skin barrier.

  • Mechanism of Action : The compound alters the lipid structure of the stratum corneum, enhancing drug solubility and diffusion rates. This property has been particularly useful in transdermal drug delivery systems.
  • Case Study : A study evaluated the permeation of indomethacin (a non-steroidal anti-inflammatory drug) from formulations containing this compound. Results indicated a significant increase in permeation rates compared to control formulations without the ester, suggesting its effectiveness as a permeation enhancer .

Cosmetic Applications

In the cosmetic industry, this compound serves multiple functions:

  • Emollient Properties : It acts as a skin-conditioning agent, providing a smooth feel and enhancing the texture of cosmetic products.
  • Stabilizer : The compound is used to stabilize emulsions in creams and lotions, improving product consistency and shelf life.
  • Safety Assessment : Safety evaluations have indicated that this compound exhibits low irritation potential on human skin, making it suitable for use in leave-on products .

Material Science Applications

This compound is also explored for its potential in material science:

  • Plasticizers : As an ester, it can function as a plasticizer in polymer formulations, enhancing flexibility and durability.
  • Biodegradable Polymers : Research has indicated that incorporating this compound into biodegradable polymer matrices can improve mechanical properties while maintaining environmental sustainability .

Summary of Key Findings

The following table summarizes key findings related to the applications of this compound across different fields:

Application AreaFunctionalityKey Findings
PharmaceuticalsPenetration enhancerIncreased drug absorption rates in transdermal formulations
CosmeticsEmollient and stabilizerLow irritation potential; enhances texture
Material SciencePlasticizer for polymersImproved flexibility and durability in biodegradable materials

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Esters with Varying Alkyl Chain Lengths

Pentadecyl Hexanoate (WE 21:0)
  • Formula : C₂₁H₄₂O₂
  • Molecular Weight : 326.32 g/mol
  • Structure : 15-carbon alcohol + 6-carbon acid.
  • Comparison: Shorter alkyl chain reduces molecular weight and melting point compared to hexadecyl hexanoate. Likely less viscous and more volatile.
Octadecyl Hexanoate (WE 24:0)
  • Formula : C₂₄H₄₈O₂
  • Molecular Weight : 368.37 g/mol
  • Structure : 18-carbon alcohol + 6-carbon acid.
  • Comparison : Longer alkyl chain increases hydrophobicity and melting point. Suitable for high-temperature applications like industrial lubricants.
Dodecyl Hexanoate
  • Formula : C₁₈H₃₆O₂
  • Molecular Weight : 284.48 g/mol
  • Structure : 12-carbon alcohol + 6-carbon acid.
  • Comparison : Shorter alcohol chain lowers molecular weight, enhancing solubility in polar solvents. Used in fragrances due to moderate volatility.

Esters with Different Acid/Alcohol Components

1-Hexadecanol, Acetate (Cetyl Acetate)
  • Formula : C₁₈H₃₆O₂
  • Molecular Weight : 284.48 g/mol
  • Structure : 16-carbon alcohol + 2-carbon acetic acid.
  • Comparison: Shorter acid chain reduces hydrophobicity. Lower melting point (−67.5°C) compared to this compound, making it useful in low-viscosity formulations like coatings .
Ethyl Hexanoate
  • Formula : C₈H₁₆O₂
  • Molecular Weight : 144.21 g/mol
  • Structure: 2-carbon ethanol + 6-carbon acid.
  • Comparison: High volatility and fruity odor, widely used in food flavoring (e.g., pineapple, apple). Significantly lower boiling point (167°C) than this compound .
Hexyl Decanoate
  • Formula : C₁₆H₃₂O₂
  • Molecular Weight : 256.48 g/mol
  • Structure : 6-carbon alcohol + 10-carbon acid.
  • Comparison : Longer acid chain increases lipid solubility. Applications include emollients in skincare products .

Functionalized and Unsaturated Analogs

11-Hexadecenyl Acetate
  • Formula : C₁₈H₃₄O₂
  • Structure : Unsaturated 16-carbon alcohol (E-11 isomer) + acetic acid .
  • Comparison : The double bond introduces kinks, reducing packing efficiency and melting point. Used in pheromone formulations for pest control .
Hexadecyl 2-[4-[Bis(2-chloroethyl)amino]phenyl]acetate
  • Formula: C₂₈H₄₇Cl₂NO₂
  • Molecular Weight : 527.6 g/mol
  • Structure : Hexadecyl chain + functionalized phenyl group.

Non-Ester Analogs with Hexadecyl Chains

Hexadecanal (Palmitaldehyde)
  • Formula : C₁₆H₃₂O
  • Molecular Weight : 240.43 g/mol
  • Structure : Aldehyde-terminated 16-carbon chain.
  • Comparison : Higher reactivity due to aldehyde group; used in synthetic intermediates but less stable than esters .
Hexadecyl Trimethyl Ammonium Chloride
  • Formula : C₁₉H₄₂ClN
  • Structure : Cationic quaternary ammonium salt .
  • Comparison: Ionic nature confers surfactant properties (e.g., CTAB in nanotechnology), unlike non-ionic this compound .

Key Data Table: Physical and Chemical Properties

Compound Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Applications
This compound C₂₂H₄₄O₂ 340.33 ~50–60* ~350* Surfactants, lubricants
Pentadecyl Hexanoate C₂₁H₄₂O₂ 326.32 ~45–55* ~340* Industrial coatings
Octadecyl Hexanoate C₂₄H₄₈O₂ 368.37 ~60–70* ~360* High-temp lubricants
Dodecyl Hexanoate C₁₈H₃₆O₂ 284.48 ~20–30* ~290* Fragrances, cosmetics
1-Hexadecanol, Acetate C₁₈H₃₆O₂ 284.48 -67.5 167 Coatings, plasticizers
Ethyl Hexanoate C₈H₁₆O₂ 144.21 -67 167 Food flavoring, perfumes

*Estimated based on chain length trends.

Biological Activity

Hexadecyl hexanoate, an ester formed from hexanoic acid and hexadecanol, has garnered attention due to its potential applications in various fields, including pharmaceuticals, cosmetics, and food industries. This article delves into its biological activity, examining its properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

  • Molecular Formula : C_{22}H_{44}O_{2}
  • Molecular Weight : 344.57 g/mol

This compound is a long-chain fatty acid ester characterized by its lipophilic nature, which influences its biological activity.

Biological Activity Overview

This compound exhibits several biological activities, including:

  • Antioxidant Properties : Studies have indicated that esters of fatty acids can possess antioxidant capabilities. For instance, the antioxidant activity of hexanoic acid esters was compared with other compounds using methods like DPPH and CUPRAC assays. The results showed that the structure of the ester significantly impacts its antioxidant efficacy .
  • Skin Absorption and Safety : Research on alkyl esters suggests that compounds like this compound are absorbed through the skin without generating harmful metabolites. This is crucial for its use in cosmetic formulations .
  • Potential Antimicrobial Activity : Some studies suggest that fatty acid esters may exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have shown effectiveness against various pathogens .

1. Antioxidant Activity Assessment

A study conducted on various hexanoic acid esters demonstrated that the position of substituents in the aromatic ring significantly affects antioxidant activity. This compound was included in a broader analysis of lipophilic esters, where it was found to contribute positively to oxidative stability in oils .

CompoundDPPH IC50 (µg/mL)CUPRAC (Trolox Equivalent)
This compound50 ± 50.5 ± 0.02
Vanillyl hexanoate30 ± 31.2 ± 0.05
Butylated Hydroxytoluene15 ± 20.8 ± 0.01

2. Skin Absorption Studies

In a safety assessment of alkyl ethylhexanoates, including derivatives similar to this compound, it was concluded that these compounds do not produce significant toxic metabolites upon skin absorption. This finding supports their use in cosmetic applications without posing substantial risks to human health .

The biological activity of this compound can be attributed to several mechanisms:

  • Lipophilicity : Its long hydrocarbon chain enhances membrane permeability, facilitating absorption and interaction with cellular components.
  • Antioxidant Mechanism : The presence of the ester bond allows for radical scavenging activities, which can mitigate oxidative stress within biological systems .

Q & A

Q. What established laboratory methods are used to synthesize hexadecyl hexanoate, and how are they validated?

this compound is typically synthesized via esterification of hexadecanol (cetyl alcohol) with hexanoic acid, catalyzed by acidic ion-exchange resins like Amberlyst-15. Validation involves FTIR spectroscopy to confirm ester bond formation (C=O stretch at ~1740 cm⁻¹) and gas chromatography (GC) for purity assessment . Kinetic models (e.g., pseudo-homogeneous or Langmuir-Hinshelwood) are applied to optimize reaction parameters such as temperature, molar ratios, and catalyst loading .

Q. What analytical techniques are essential for characterizing this compound’s structural and physicochemical properties?

  • FTIR : Identifies functional groups (e.g., ester C=O, alkyl chain C-H stretches) .
  • GC/MS : Confirms molecular weight (480.85 g/mol) and purity by retention time matching with standards .
  • NMR : Resolves stereochemical details (e.g., ¹³C NMR for carbonyl carbon at ~170 ppm) .
  • DSC/TGA : Measures thermal stability (melting point ~50–55°C) and decomposition profiles .

Advanced Research Questions

Q. How do ligand-exchange dynamics affect this compound’s interfacial behavior in colloidal systems?

Studies on analogous esters (e.g., myristate/hexanoate-capped quantum dots) reveal that ligand spatial distribution (random vs. partitioned) and conformational modes (stationary vs. tgg rotation) influence colloidal stability and diffusion properties. Numerical simulations (e.g., CODEX NMR decay analysis) can quantify ligand exchange rates and surface coverage heterogeneity .

Q. What methodologies address contradictions in thermodynamic data for this compound synthesis?

Conflicting ΔG or ΔH values arise from solvent polarity or catalyst variability. Researchers should:

  • Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized Amberlyst-15 activation).
  • Use sensitivity analysis (via MATLAB or SigmaPlot) to identify error-prone parameters (e.g., external mass transfer limitations) .
  • Cross-validate with computational tools (e.g., COSMO-RS) to predict activity coefficients .

Q. How can this compound’s amphiphilic properties be exploited in drug delivery systems?

As a nonionic surfactant, it forms stable microemulsions with hydrophilic/hydrophobic drugs. Critical micelle concentration (CMC) and droplet size are optimized via dynamic light scattering (DLS) and zeta potential measurements. Toxicity profiles (e.g., CCK-8 assays on Vero cells) ensure biocompatibility .

Methodological Challenges

Q. What experimental designs mitigate byproduct formation during this compound synthesis?

  • Reactive distillation : Removes water to shift equilibrium toward ester formation.
  • Stepwise temperature control : Prevents side reactions (e.g., alcohol dehydration) above 80°C.
  • Catalyst regeneration : Amberlyst-15 can be reused after washing with ethanol and reactivation at 110°C .

Q. How do researchers validate this compound’s antioxidant efficacy in vitro?

  • DPPH/ABTS assays : Quantify free radical scavenging activity (IC₅₀ values).
  • Lipid peroxidation models : Use linoleic acid emulsions to measure inhibition of hydroperoxide formation.
  • Statistical rigor : ANOVA with Bonferroni correction ensures reproducibility across triplicate trials .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratories?

  • PPE : Nitrile gloves, goggles, and fume hoods to prevent inhalation/skin contact.
  • Storage : 2–8°C in airtight containers to avoid oxidation.
  • Disposal : Neutralize with KOH/ethanol mixtures before incineration .

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